molecular formula C26H44O3S B14200521 Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate CAS No. 915696-55-8

Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate

Cat. No.: B14200521
CAS No.: 915696-55-8
M. Wt: 436.7 g/mol
InChI Key: ALYQWLXFDPPNTQ-UHFFFAOYSA-N
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Description

Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate is an organic compound characterized by its unique structure, which includes a dodecyl chain, a butanoate ester, and a phenyl group substituted with a butan-2-yloxy group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate typically involves multiple steps. One common method starts with the preparation of the phenyl sulfanyl intermediate. This intermediate is then reacted with dodecyl bromide under basic conditions to form the dodecyl sulfanyl derivative. The final step involves esterification with butanoic acid to yield the target compound. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. In chemical reactions, its functional groups (sulfanyl, ester, and phenyl) participate in various interactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfonyl)butanoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}oxy)butanoate: Similar structure but with an oxy group instead of a sulfanyl group.

Uniqueness

Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

915696-55-8

Molecular Formula

C26H44O3S

Molecular Weight

436.7 g/mol

IUPAC Name

dodecyl 2-(4-butan-2-yloxyphenyl)sulfanylbutanoate

InChI

InChI=1S/C26H44O3S/c1-5-8-9-10-11-12-13-14-15-16-21-28-26(27)25(7-3)30-24-19-17-23(18-20-24)29-22(4)6-2/h17-20,22,25H,5-16,21H2,1-4H3

InChI Key

ALYQWLXFDPPNTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC)SC1=CC=C(C=C1)OC(C)CC

Origin of Product

United States

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